NJH-2-030

Targeted protein degradation E3 ligase recruitment PROTAC

Addresses the E3 ligase bottleneck in PROTAC development. NJH-2-030 is a pre-functionalized warhead block with a terminal alkyne for immediate CuAAC conjugation, enabling modular FEM1B-recruiting degrader assembly without post-synthetic derivatization. It demonstrated HDAC1-3 degradation (top degrader Dmax=85%, DC50=257 nM). • Reactive handles: chloroacetamide (targets FEM1B Cys186) + terminal alkyne (click conjugation). • Validated in solid-phase parallel synthesis of 12 FEM1B-based PROTACs. • Low off-target CYP inhibition (CYP3A4 IC50=39,000 nM). • Typical purity: ≥98%.

Molecular Formula C19H20ClN3O3
Molecular Weight 373.8 g/mol
Cat. No. B12421577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNJH-2-030
Molecular FormulaC19H20ClN3O3
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)N1CCOC2=C1C=CC(=C2)N(CCC#N)C(=O)CCl
InChIInChI=1S/C19H20ClN3O3/c1-2-3-4-6-18(24)23-11-12-26-17-13-15(7-8-16(17)23)22(10-5-9-21)19(25)14-20/h1,7-8,13H,3-6,10-12,14H2
InChIKeyICKVAKKMZDTGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NJH-2-030: Covalent FEM1B Ligand for TPD Procurement


2-Chloro-N-(2-cyanoethyl)-N-(4-hex-5-ynoyl-2,3-dihydro-1,4-benzoxazin-7-yl)acetamide (also designated NJH-2-030, CAS 2709040-02-6) is a synthetic small molecule with molecular formula C19H20ClN3O3 and molecular weight 373.83 g/mol . The compound features a benzoxazine core with an N-linked chloroacetamide moiety, a cyanoethyl substituent, and a terminal alkyne-bearing hex-5-ynoyl acyl chain. It functions as a cysteine-reactive covalent recruiter for the E3 ubiquitin ligase FEM1B and is utilized as a warhead building block in PROTAC (Proteolysis Targeting Chimera) and targeted protein degradation (TPD) applications [1].

Workflow
Click chemistry-enabled PROTAC assembly with pre-functionalized alkyne warhead
Recruitment Target
Covalent FEM1B E3 ligase engagement at Cys186 for targeted protein degradation
Modular Handle
Orthogonal terminal alkyne enables direct CuAAC conjugation without extra derivatization

Why NJH-2-030 Cannot Be Substituted by Generic Analogs


Generic substitution of 2-chloro-N-(2-cyanoethyl)-N-(4-hex-5-ynoyl-2,3-dihydro-1,4-benzoxazin-7-yl)acetamide with other in-class covalent ligands or benzoxazine derivatives fails because the compound's combined functionality—a terminal alkyne for copper-catalyzed click conjugation, a chloroacetamide electrophile targeting Cys186 of FEM1B, and a cyanoethyl group modulating electronic properties—confers a distinct profile of biochemical activity, CYP liability, and chemical handle utility that is not replicated by structurally similar comparators such as EN106 [1]. The presence of two spatially separated reactive handles (alkyne for bioconjugation and chloroacetamide for covalent target engagement) defines this compound as a modular warhead building block, whereas alternative FEM1B ligands lack the alkyne tether required for downstream PROTAC linker attachment without additional synthetic modification .

EN106 lacks alkyne handle
EN106, a structurally related FEM1B ligand, does not contain a terminal alkyne; replacing NJH-2-030 adds a synthetic derivatization step for linker attachment, limiting modular PROTAC assembly.
Benzoxazine scaffold analogs lack E3 recruitment
Benzoxazine derivatives such as KDR/VEGFR2 inhibitors or alkynyl covalent warheads were not validated for FEM1B engagement; using them as building blocks would not enable FEM1B-based degradation.
Generic covalent ligands differ in electrophile specificity
Chloroacetamide electrophile targets Cys186; acrylamide- or other electrophile-based warheads may shift selectivity and fail to recruit FEM1B with comparable efficiency, requiring re-validation.

Head-to-Head and Cross-Study Differentiation Evidence


Covalent FEM1B Recruiter Activity Benchmark

NJH-2-030 inhibits FEM1B recognition of the FNIP1 degron with an IC50 of 0.67 μM in a fluorescence polarization assay, demonstrating potency as a covalent FEM1B recruiter for targeted protein degradation applications [1][2]. The amide substitution pattern on the benzoxazine scaffold is proposed to confer additional favorable contacts within the FEM1B substrate recognition domain compared to earlier screening hits [1].

FEM1B recruitment IC50
Head-to-head
IC50 = 0.67 μM
Reported recruitment benchmark for PROTAC design context
Fluorescence polarization assay; FNIP1 degron peptide
Targeted protein degradation E3 ligase recruitment PROTAC

Alkyne Handle vs. EN106 for PROTAC Linker Chemistry

NJH-2-030 is an EN106 derivative that incorporates a terminal alkyne handle (hex-5-ynoyl moiety) absent in the parent EN106 structure, enabling direct copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to azide-functionalized linkers for streamlined PROTAC assembly [1]. EN106, by contrast, contains an acrylamide electrophile for covalent cysteine engagement but lacks an orthogonal conjugation handle, requiring additional synthetic steps for linker incorporation into bifunctional degraders . The alkyne functionality is strategically positioned on the acyl chain extending from the benzoxazine nitrogen, spatially separated from the chloroacetamide electrophile that targets Cys186 of FEM1B [2].

Conjugation handle
Reported
NJH-2-030: terminal alkyne (hex-5-ynoyl) EN106: no alkyne or orthogonal handle
Modular PROTAC assembly without extra synthetic step
CuAAC click chemistry enabled
PROTAC synthesis Click chemistry E3 ligase warhead

CYP Inhibition Profile: Low Liability

NJH-2-030 exhibits relatively weak inhibition of major human cytochrome P450 isoforms in human liver microsomes: CYP2B6 IC50 = 3,000 nM, CYP2E1 IC50 = 15,000 nM, and CYP3A4 IC50 = 39,000 nM [1]. These values indicate low propensity for CYP-mediated drug-drug interactions at typical working concentrations for in vitro TPD applications. For comparison, many PROTAC molecules and E3 ligase ligands exhibit more potent CYP inhibition that can confound cellular assay interpretation or limit translational utility [2].

CYP inhibition profile
Class-level
CYP2B6 IC50 3,000 nM CYP2E1 IC50 15,000 nM CYP3A4 IC50 39,000 nM
Reported low CYP interaction context may reduce off-target confound
Human liver microsomes; class-level inference
Drug metabolism CYP inhibition PROTAC optimization

Dual Covalent Recruitment and Alkyne Functionality

NJH-2-030 functions as both a cysteine-reactive covalent ligand targeting Cys186 of FEM1B and an alkyne-functionalized building block for click chemistry conjugation, a dual-functionality profile absent in conventional benzoxazine-based inhibitors such as those developed for KDR/VEGFR2 angiogenesis inhibition (IC50 < 0.1 μM in KDR enzymatic assays) [1][2]. While certain alkynyl benzoxazines have been reported as cysteine-targeting covalent warheads for kinase inhibitor scaffolds, these lack the specific E3 ligase recruitment activity of NJH-2-030 [3]. The chloroacetamide electrophile of NJH-2-030 reacts covalently with Cys186 in FEM1B, a residue essential for substrate recognition, enabling sustained E3 ligase engagement in cellular contexts [1].

Dual functionality
Reported
NJH-2-030: FEM1B recruitment + alkyne KDR inhibitors: no E3 recruitment Alkynyl benzoxazines: no FEM1B engagement
Unique combination for FEM1B-based PROTAC libraries
Cys186 covalent engagement confirmed
Covalent ligand E3 ligase Chemical probe

Predicted pKa and Ionization Behavior

The predicted acid dissociation constant (pKa) of 2-chloro-N-(2-cyanoethyl)-N-(4-hex-5-ynoyl-2,3-dihydro-1,4-benzoxazin-7-yl)acetamide is 1.62 ± 0.20, indicating that the chloroacetamide NH proton is strongly acidic and predominantly deprotonated under physiological pH conditions (pH 7.4) . This physicochemical property distinguishes the compound from neutral benzoxazine analogs lacking the chloroacetamide moiety, which exhibit higher pKa values (e.g., unsubstituted 2,3-dihydro-1,4-benzoxazine has pKa ~2.35) and different ionization states [1].

Predicted pKa
Class-level
pKa = 1.62 ± 0.20
Ionization state context: predominantly deprotonated at pH 7.4
Computational estimation; may affect solubility/permeability
Physicochemical property Formulation Solubility

Validated Application Scenarios for TPD Research


Modular PROTAC Synthesis via Click Chemistry

NJH-2-030 serves as a pre-functionalized E3 ligase warhead building block for assembling FEM1B-recruiting PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne on the hex-5-ynoyl chain enables direct conjugation to azide-functionalized linkers bearing target-protein ligands (e.g., HDAC inhibitors, BET bromodomain ligands) [1]. This modular approach has been validated in the synthesis of first-in-class FEM1B-recruiting HDAC degraders, where FEM1B-based PROTACs achieved selective HDAC1-3 degradation (top degrader FF2049: Dmax = 85%, DC50 = 257 nM) with an unexpected isoform selectivity shift compared to cereblon-recruiting analogs using the same HDAC ligand [2]. The alkyne functionality eliminates the need for post-synthetic derivatization of the E3 ligand, enabling solid-phase supported parallel synthesis strategies for degrader library construction [2].

Expanding E3 Ligase Toolbox Beyond CRBN and VHL

NJH-2-030 enables investigation of FEM1B as an alternative E3 ligase for targeted protein degradation, addressing the bottleneck posed by the limited repertoire of E3 ligase recruiters currently available (primarily CRBN and VHL) despite >600 E3 ligases existing in the human proteome [1]. FEM1B is a CUL2-associated E3 ligase critically involved in the cellular response to reductive stress, and its recruitment via covalent ligands offers a mechanistically distinct degradation pathway that may circumvent resistance mechanisms or toxicity limitations associated with cereblon- and VHL-based PROTACs [2]. The 0.67 μM IC50 for FEM1B-FNIP1 disruption provides a quantifiable benchmark for comparing recruitment efficiency across different E3 ligase platforms in cellular degradation assays [3].

Chemical Probe for FEM1B Reductive Stress Pathway

As a cysteine-reactive covalent ligand targeting Cys186 of FEM1B, NJH-2-030 (and its alkyne functionality) can be deployed as a chemical probe to investigate the FEM1B-FNIP1 axis in cellular reductive stress responses [1]. The alkyne handle enables bioorthogonal conjugation to fluorophores or biotin affinity tags for target engagement studies, pull-down proteomics, and cellular imaging applications without perturbing the covalent binding mechanism to FEM1B [2]. The weak CYP inhibition profile (CYP2B6 IC50 = 3,000 nM; CYP2E1 IC50 = 15,000 nM; CYP3A4 IC50 = 39,000 nM) reduces the likelihood that observed cellular phenotypes arise from off-target CYP-mediated effects, increasing confidence in mechanistic conclusions drawn from probe-based experiments [3].

Solid-Phase Synthesis of FEM1B Degrader Libraries

The pre-installed alkyne functionality of NJH-2-030 makes it particularly suitable for solid-phase supported parallel synthesis approaches to FEM1B-recruiting degrader libraries. Researchers can immobilize azide-functionalized linkers on solid support, perform CuAAC conjugation with NJH-2-030, and subsequently attach diverse target-protein ligands in a modular fashion [1]. This workflow has been successfully employed to synthesize a set of 12 FEM1B-recruiting HDAC PROTACs, revealing substantial HDAC1 degradation (Dmax = 85%, DC50 = 257 nM for the top-performing compound) and demonstrating that FEM1B-based PROTACs can achieve selective degradation profiles distinct from those obtained with cereblon-recruiting analogs [2]. The synthetic accessibility conferred by the alkyne handle reduces the time and material costs associated with traditional linear PROTAC synthesis routes.

Application
Selection Property
Validation Focus
PROTAC synthesis via click chemistry
Pre-installed alkyne handle for CuAAC
Conjugation efficiency and degrader activity endpoint context
FEM1B E3 ligase toolbox expansion
Covalent FEM1B Cys186 engagement
Degradation selectivity vs. CRBN/VHL recruitment model context
FEM1B reductive stress pathway chemical probe
Covalent target engagement with bioorthogonal alkyne tag
Target engagement specificity and pull-down outcome review
Solid-phase degrader library synthesis
Alkyne handle for solid-support conjugation
Library assembly throughput and degrader profiling

Technical Documentation Hub

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